molecular formula C21H15N5 B11396415 6-(4-Methylphenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine

6-(4-Methylphenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11396415
M. Wt: 337.4 g/mol
InChI Key: DTHDRPYBKOWBPF-UHFFFAOYSA-N
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Description

4-[6-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a triazole ring fused with a pyridine ring, imparts it with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions often include the use of dry toluene and molecular sieves to enhance the yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be adapted for industrial production due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-[6-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[6-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s ability to bind to these targets and modulate their activity underlies its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]PYRIDINE is unique due to its specific substitution pattern and the presence of a phthalazine moiety

Properties

Molecular Formula

C21H15N5

Molecular Weight

337.4 g/mol

IUPAC Name

6-(4-methylphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C21H15N5/c1-14-6-8-15(9-7-14)19-17-4-2-3-5-18(17)21-24-23-20(26(21)25-19)16-10-12-22-13-11-16/h2-13H,1H3

InChI Key

DTHDRPYBKOWBPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=NC=C5

Origin of Product

United States

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